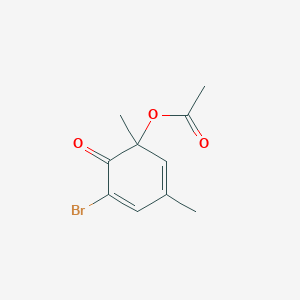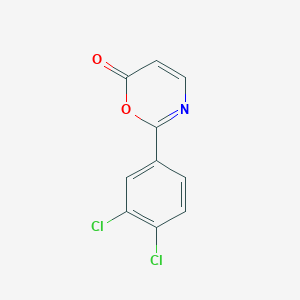
4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid is an organic compound that belongs to the class of benzene derivatives It features an acetamido group, two methoxy groups, and a sulfonic acid group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-acetamido-2,5-dimethoxybenzene using concentrated or fuming sulfuric acid . The reaction conditions usually require heating the mixture to facilitate the substitution of a hydrogen atom on the benzene ring with a sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the corrosive nature of sulfuric acid. The reaction is carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides.
科学研究应用
4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the acetamido and methoxy groups can engage in various non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
4-Acetamidobenzenesulfonic acid: Similar structure but lacks the methoxy groups.
2,5-Dimethoxybenzenesulfonic acid: Similar structure but lacks the acetamido group.
4-Acetamido-2,5-dimethoxybenzoic acid: Similar structure but has a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid is unique due to the presence of both acetamido and methoxy groups on the benzene ring, along with the sulfonic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
| 94665-85-7 | |
分子式 |
C10H13NO6S |
分子量 |
275.28 g/mol |
IUPAC 名称 |
4-acetamido-2,5-dimethoxybenzenesulfonic acid |
InChI |
InChI=1S/C10H13NO6S/c1-6(12)11-7-4-9(17-3)10(18(13,14)15)5-8(7)16-2/h4-5H,1-3H3,(H,11,12)(H,13,14,15) |
InChI 键 |
OQSRDROAXITENW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)

